Binding Affinity (Ki) Comparison: Osanetant vs. Talnetant at Human NK3 Receptors
In head-to-head competitive binding assays using [3H]-osanetant as the radioligand on human NK3 receptor membranes, osanetant demonstrates higher apparent affinity than talnetant. Osanetant exhibits a Ki of 0.5 ± 0.0 nM compared to talnetant's Ki of 3.0 ± 0.4 nM, representing an approximately 6-fold higher binding affinity [1]. This affinity advantage is consistent across multiple species, with osanetant maintaining sub-nanomolar Ki values in cynomolgus monkey (0.8 nM), gerbil (0.8 nM), and guinea pig (0.6 nM) NK3 receptors, whereas talnetant shows higher Ki values in these species [1].
| Evidence Dimension | Binding affinity (Ki) at human NK3 receptor |
|---|---|
| Target Compound Data | Ki = 0.5 ± 0.0 nM |
| Comparator Or Baseline | Talnetant: Ki = 3.0 ± 0.4 nM |
| Quantified Difference | Osanetant exhibits approximately 6-fold higher affinity (0.5 nM vs. 3.0 nM) |
| Conditions | Competitive binding assay using [3H]-osanetant radioligand on hNK3 receptor membranes; values represent mean ± SEM from three independent experiments performed in duplicate; incubation conditions as per Malherbe et al. (2009) [1] |
Why This Matters
Higher receptor binding affinity at lower concentrations can translate to greater potency in functional assays, potentially enabling lower dosing requirements in experimental models and reducing off-target effects at higher concentrations.
- [1] Malherbe P, Bissantz C, Marcuz A, et al. Table 2: Affinity constant (Ki or pKi) and Hill slope (nH) values for antagonists at NK3 receptors. In: Malherbe et al. (2009) as reproduced in PMC3042203 Table 2. doi:10.1124/mol.108.052456. View Source
